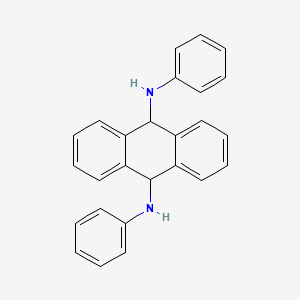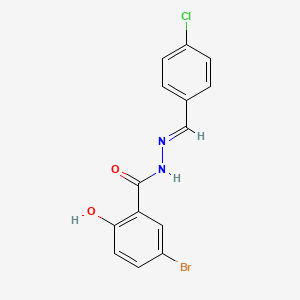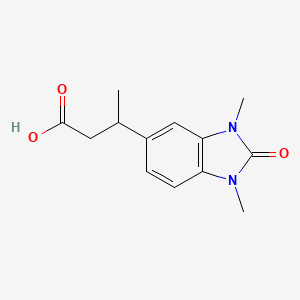![molecular formula C20H16N2O2 B3857247 2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B3857247.png)
2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione
描述
2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione, also known as PAP-1, is a synthetic compound with potential therapeutic applications. It was first synthesized in 2000 by a group of researchers led by Dr. Christopher J. Moody at the University of Nottingham. Since then, PAP-1 has been extensively studied for its mechanism of action and potential use in scientific research.
作用机制
2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione works by binding to the active site of PP5, inhibiting its activity. This leads to the activation of various signaling pathways, including the Akt and ERK pathways, which are involved in cell survival and proliferation. 2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione has also been shown to activate the Nrf2 pathway, which is involved in the cellular response to oxidative stress.
Biochemical and Physiological Effects:
2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione has been shown to have various biochemical and physiological effects. It has been shown to increase cellular proliferation and survival, as well as promote the differentiation of stem cells. 2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using 2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione in lab experiments is its specificity for PP5. This allows for the selective inhibition of PP5 activity, without affecting other signaling pathways. However, one limitation of using 2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione is its relatively low potency, which may require higher concentrations to achieve desired effects.
未来方向
There are several potential future directions for the use of 2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione in scientific research. One area of interest is its potential use in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. 2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione may also have potential applications in the field of regenerative medicine, as it has been shown to promote stem cell differentiation. Further studies are needed to fully understand the potential therapeutic applications of 2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione.
科学研究应用
2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione has been shown to have potential therapeutic applications in various scientific fields. It has been studied for its ability to inhibit the activity of protein phosphatase 5 (PP5), a key regulator of cellular signaling pathways. 2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
1-hydroxy-2-(2-phenylethyliminomethyl)pyrrolo[1,2-a]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-19-16-8-4-5-9-17(16)22-18(19)12-15(20(22)24)13-21-11-10-14-6-2-1-3-7-14/h1-9,12-13,24H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFCDAAJYZZIMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN=CC2=C(N3C4=CC=CC=C4C(=O)C3=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl [2-({2-[5-(aminocarbonyl)-2-thienyl]-1-pyrrolidinyl}methyl)phenoxy]acetate](/img/structure/B3857166.png)
![N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-phenylacetamide](/img/structure/B3857173.png)



![3-phenyl-3-[(phenylacetyl)amino]propanoic acid](/img/structure/B3857207.png)
![3-ethyl-N-[2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B3857215.png)
![methyl 2-[2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazino]-4-{[(2,5-dichlorophenyl)amino]carbonyl}benzoate](/img/structure/B3857218.png)

![4-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B3857233.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B3857239.png)


![diethyl {5-[(3-methylphenyl)amino]-6-oxo-6H-anthra[1,9-cd]isoxazol-3-yl}malonate](/img/structure/B3857266.png)